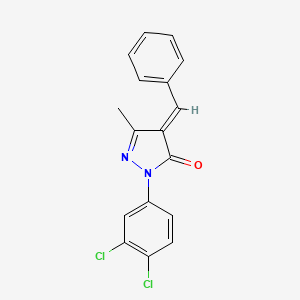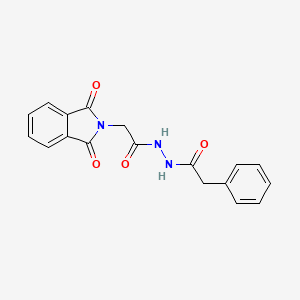![molecular formula C31H19Cl2NO2 B11697228 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{[5-(2,5-dichlorophényl)furan-2-yl]méthylidène}-1-(naphtalène-2-yl)-5-phényl-1,3-dihydro-2H-pyrrol-2-one est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle furane, une partie naphtalène et un noyau pyrrolidone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3E)-3-{[5-(2,5-dichlorophényl)furan-2-yl]méthylidène}-1-(naphtalène-2-yl)-5-phényl-1,3-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle furane, suivie de l'introduction du groupe dichlorophényle. La partie naphtalène est ensuite attachée par une série de réactions de couplage. L'étape finale implique la formation du noyau pyrrolidone dans des conditions de réaction spécifiques, telles qu'une température et un pH contrôlés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu pour garantir un rendement et une pureté élevés. Le processus est optimisé pour minimiser les déchets et réduire les coûts de production, le rendant réalisable pour des applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
(3E)-3-{[5-(2,5-dichlorophényl)furan-2-yl]méthylidène}-1-(naphtalène-2-yl)-5-phényl-1,3-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions d'halogénation et de nitration peuvent être effectuées en utilisant des réactifs appropriés comme les halogènes ou l'acide nitrique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Halogènes (par exemple, chlore, brome) ou acide nitrique dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d'origine, qui peuvent être utilisés dans différentes applications.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet la création de nouveaux matériaux dotés de propriétés spécifiques.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant que sonde biochimique. Ses interactions avec les molécules biologiques peuvent fournir des informations sur les processus et mécanismes cellulaires.
Médecine
En médecine, (3E)-3-{[5-(2,5-dichlorophényl)furan-2-yl]méthylidène}-1-(naphtalène-2-yl)-5-phényl-1,3-dihydro-2H-pyrrol-2-one est étudié pour ses effets thérapeutiques potentiels. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie
Dans les applications industrielles, le composé est utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de (3E)-3-{[5-(2,5-dichlorophényl)furan-2-yl]méthylidène}-1-(naphtalène-2-yl)-5-phényl-1,3-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, modulant leur activité et déclenchant une cascade d'événements biochimiques. Cette interaction peut affecter diverses voies cellulaires, conduisant à l'effet thérapeutique ou biologique souhaité.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorophenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Furan derivatives: Compounds containing the furan ring but with different functional groups.
Naphthalene derivatives: Compounds with the naphthalene moiety but varying in other parts of the molecule.
Uniqueness
What sets (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C31H19Cl2NO2 |
|---|---|
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-naphthalen-2-yl-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C31H19Cl2NO2/c32-24-11-14-28(33)27(19-24)30-15-13-26(36-30)17-23-18-29(21-7-2-1-3-8-21)34(31(23)35)25-12-10-20-6-4-5-9-22(20)16-25/h1-19H/b23-17+ |
Clé InChI |
KQYLKPXNDQYSBD-HAVVHWLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC6=CC=CC=C6C=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697148.png)

![2-nitro-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11697156.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11697161.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)

![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)

![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697199.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

![N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11697224.png)
![4,4'-[(3-bromo-4-hydroxy-5-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11697236.png)
